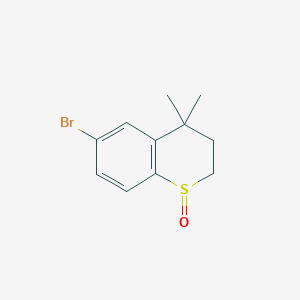![molecular formula C18H26N2OS B13362009 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a methylbutan-2-yl group, and a tetramethylphenylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide typically involves multiple steps:
Formation of the Cyano Group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the Methylbutan-2-yl Group: This step may involve alkylation reactions using reagents like methyl iodide or methyl bromide.
Attachment of the Tetramethylphenylthio Group: This can be done through a thiolation reaction using reagents like tetramethylphenylthiol and a suitable activating agent.
Formation of the Acetamide Backbone: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide: can be compared with other cyanoacetamide derivatives, such as:
Uniqueness
The uniqueness of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H26N2OS |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3,5,6-tetramethylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C18H26N2OS/c1-11(2)18(7,10-19)20-16(21)9-22-17-14(5)12(3)8-13(4)15(17)6/h8,11H,9H2,1-7H3,(H,20,21) |
InChI Key |
XSNZKUWBILPJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)SCC(=O)NC(C)(C#N)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


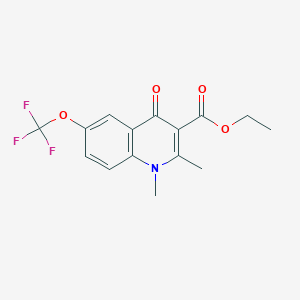
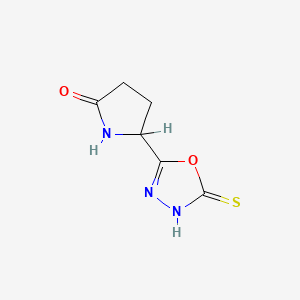
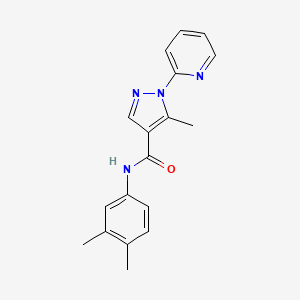
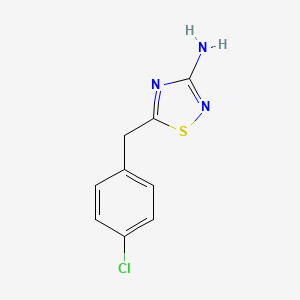
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)
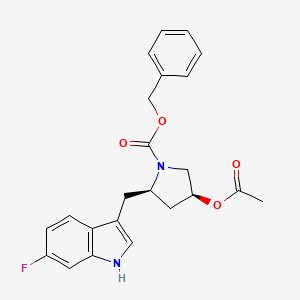
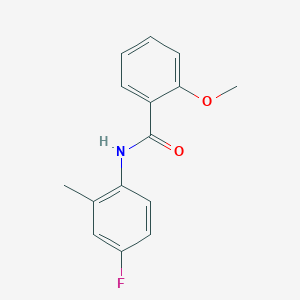
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)
![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)
![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
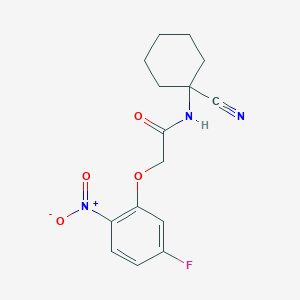
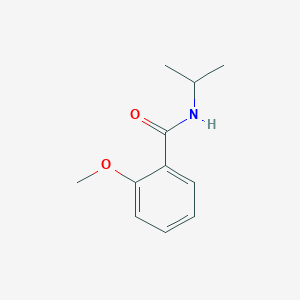
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)
